molecular formula C17H15NO2S2 B5721817 4-(methylthio)-N-2-naphthylbenzenesulfonamide

4-(methylthio)-N-2-naphthylbenzenesulfonamide

Cat. No. B5721817
M. Wt: 329.4 g/mol
InChI Key: OQDQUMWBTLQMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)-N-2-naphthylbenzenesulfonamide, also known as MNBS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its potential applications in different fields have been explored.

Scientific Research Applications

4-(methylthio)-N-2-naphthylbenzenesulfonamide has been extensively studied for its potential applications in different fields of scientific research. One of the main applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, this compound has been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of certain bacteria.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-2-naphthylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth and inflammation. It has also been shown to reduce the production of certain inflammatory mediators, such as prostaglandins. In addition, this compound has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(methylthio)-N-2-naphthylbenzenesulfonamide is that it is a relatively simple compound to synthesize, and it can be obtained in high purity. This makes it a useful compound for laboratory experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 4-(methylthio)-N-2-naphthylbenzenesulfonamide. One direction is to further investigate its potential as an anti-cancer agent, and to study its effects on different types of cancer cells. Another direction is to investigate its potential as an anti-inflammatory agent, and to study its effects on different inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound, which will help in the design of experiments to study its effects.

Synthesis Methods

4-(methylthio)-N-2-naphthylbenzenesulfonamide can be synthesized using different methods, including the reaction of 4-chloro-N-2-naphthylbenzenesulfonamide with sodium methanethiolate, followed by methylation with dimethyl sulfate. Another method involves the reaction of 4-chloro-N-2-naphthylbenzenesulfonamide with sodium methylthiolate, followed by oxidation with hydrogen peroxide. Both methods have been reported to yield high purity this compound.

properties

IUPAC Name

4-methylsulfanyl-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-21-16-8-10-17(11-9-16)22(19,20)18-15-7-6-13-4-2-3-5-14(13)12-15/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDQUMWBTLQMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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